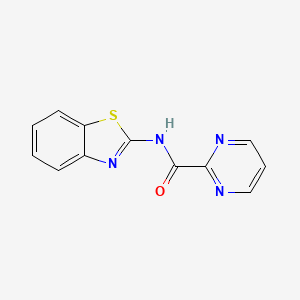
N-(2-chloro-5-nitrophenyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "N-(2-chloro-5-nitrophenyl)-3-methylbenzamide" often involves complex reactions highlighting the importance of precise conditions for achieving desired products. For instance, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide showcases the use of NMR, MS, IR, and X-ray diffraction methods for characterization and emphasizes the role of pi-pi conjugation and hydrogen bonding interactions in stabilizing the crystal structure (He et al., 2014).
Molecular Structure Analysis
The molecular structure of closely related compounds, determined through single-crystal X-ray diffraction and spectroscopic methods, often reveals intricate details about stereochemistry and crystal packing. For example, the study of isomeric N-(iodophenyl)nitrobenzamides highlights different three-dimensional framework structures influenced by N-H...O, C-H...O hydrogen bonds, and iodo...carbonyl interactions, showcasing the diversity of molecular arrangements possible within this chemical space (Wardell et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of "N-(2-chloro-5-nitrophenyl)-3-methylbenzamide" can be inferred from related compounds, which undergo various reactions based on their functional groups. The reductive chemistry of similar compounds, for instance, highlights the potential for selective toxicity in hypoxic cells, indicating the importance of nitro group reduction and the formation of reactive intermediates (Palmer et al., 1995).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds in different environments. The synthesis and characterization of derivatives, like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, provide insights into their physical properties and potential as antidiabetic agents, demonstrating the relationship between structure and activity (Thakral et al., 2020).
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for forming specific interactions, are pivotal for the application of "N-(2-chloro-5-nitrophenyl)-3-methylbenzamide" in research and industry. Studies on similar compounds, exploring their mutagenicity, bioavailability, and interactions with biological targets, provide valuable data for predicting the behavior of "N-(2-chloro-5-nitrophenyl)-3-methylbenzamide" in complex systems (Kapetanovic et al., 2012).
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
Pharmacological Research
In pharmacological studies, derivatives of N-(2-chloro-5-nitrophenyl)-3-methylbenzamide have been evaluated for their potential in cancer therapy and other medical applications. For example, compounds related to N-(2-chloro-5-nitrophenyl)-3-methylbenzamide have been investigated for their anticonvulsant activities, indicating the chemical's utility in developing new therapeutic agents (V. Bailleux, L. Vallée, J. Nuyts, G. Hamoir, J. Poupaert, J. Stables, & J. Vamecq, 1995). These studies contribute to our understanding of the chemical's potential in treating neurological disorders.
Material Science
N-(2-chloro-5-nitrophenyl)-3-methylbenzamide and its derivatives have been explored for their applications in material science, such as in the development of biosensors and corrosion inhibitors. For instance, a study on the electrochemical characterization of modified electrodes for the determination of glutathione and piroxicam highlights the utility of N-(2-chloro-5-nitrophenyl)-3-methylbenzamide derivatives in creating sensitive and selective biosensors (H. Karimi-Maleh, Fahimeh Tahernejad-Javazmi, A. Ensafi, R. Moradi, S. Mallakpour, & H. Beitollahi, 2014). Additionally, its derivatives have shown promise as corrosion inhibitors, further showcasing the versatility of this chemical in various scientific applications (Ankush Mishra, C. Verma, H. Lgaz, V. Srivastava, M. Quraishi, & E. Ebenso, 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-9-3-2-4-10(7-9)14(18)16-13-8-11(17(19)20)5-6-12(13)15/h2-8H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZKJUMWEZZAFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351805 |
Source


|
| Record name | N-(2-chloro-5-nitrophenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-3-methylbenzamide | |
CAS RN |
329937-66-8 |
Source


|
| Record name | N-(2-chloro-5-nitrophenyl)-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-ethylbutyl)-8-(2-morpholinylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5538860.png)
![2,3,5-trimethyl-N-[1-(6-methylpyridin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5538865.png)

![N-[(3S*,4R*)-1-(1-benzothien-5-ylcarbonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5538872.png)
![1-(2-methylphenyl)-4-[(3-methyl-2-thienyl)carbonyl]-2-piperazinone](/img/structure/B5538879.png)
![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5538883.png)
![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(2-methyl-5-nitrophenyl)sulfamide](/img/structure/B5538887.png)

![N-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methyl)acetamide](/img/structure/B5538904.png)
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5538912.png)
![{3-(cyclopropylmethyl)-1-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]piperidin-3-yl}methanol](/img/structure/B5538931.png)


![(1S*,5R*)-3-(6-methyl-2-propyl-4-pyrimidinyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5538959.png)